REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH2:17][CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>[Pd].CO>[CH:15]1([N:12]2[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]2)[CH2:17][CH2:16]1
|
Name
|
N-benzyl-1-cyclopropyl-piperidin-4-amine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCN(CC1)C1CC1
|
Name
|
Intermediate 25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCN(CC1)C1CC1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 30° C. under Hydrogen at 5 bar pressure for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |